N-Octyl-N'-(2-phenylpropan-2-yl)thiourea

Description

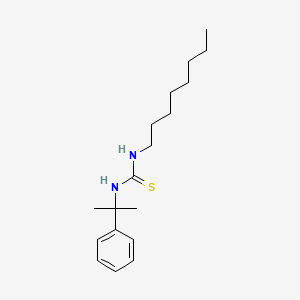

Structure

3D Structure

Properties

CAS No. |

62740-16-3 |

|---|---|

Molecular Formula |

C18H30N2S |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

1-octyl-3-(2-phenylpropan-2-yl)thiourea |

InChI |

InChI=1S/C18H30N2S/c1-4-5-6-7-8-12-15-19-17(21)20-18(2,3)16-13-10-9-11-14-16/h9-11,13-14H,4-8,12,15H2,1-3H3,(H2,19,20,21) |

InChI Key |

ACXRKEAVJYABCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=S)NC(C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Octyl N 2 Phenylpropan 2 Yl Thiourea

Retrosynthetic Analysis of N-Octyl-N'-(2-phenylpropan-2-yl)thiourea

Retrosynthetic analysis provides a systematic approach to deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most direct disconnections are at the two C-N bonds of the thiourea (B124793) core. This leads to two primary retrosynthetic pathways, both centered on the formation of the thiourea moiety through the reaction of an isothiocyanate with a primary amine.

Pathway A involves the disconnection of the C-N bond attached to the octyl group. This pathway identifies n-octylamine and 2-phenylpropan-2-yl isothiocyanate as the immediate precursors.

Pathway B involves the disconnection of the C-N bond connected to the 2-phenylpropan-2-yl (cumyl) group. This alternative route points to 2-phenylpropan-2-amine and octyl isothiocyanate as the key starting materials.

Both pathways are chemically viable and offer flexibility in the synthetic design, often depending on the commercial availability and stability of the respective isothiocyanate and amine precursors. The reaction between a primary amine and an isothiocyanate is typically a high-yielding and straightforward addition reaction. ijacskros.com

Conventional Synthetic Approaches to this compound

Conventional methods for synthesizing N,N'-disubstituted thioureas are well-established and offer reliable routes to the target compound.

Isothiocyanate-Amine Coupling Reactions

The most common and efficient method for the synthesis of this compound is the direct coupling of an isothiocyanate with a primary amine. ijacskros.comrsc.org This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating and generally proceeds to completion, yielding the desired thiourea in high purity. uobabylon.edu.iq

Following Pathway A , n-octylamine would be reacted with 2-phenylpropan-2-yl isothiocyanate. Conversely, Pathway B would involve the reaction of 2-phenylpropan-2-amine with octyl isothiocyanate. The choice between these two routes often depends on the commercial availability of the starting materials.

The reaction conditions for such couplings are typically mild. Solvents like dichloromethane, chloroform, ethanol (B145695), or tetrahydrofuran (B95107) (THF) are commonly employed. uobabylon.edu.iqanalis.com.my The reaction is often quantitative and requires minimal purification, usually simple filtration and washing of the precipitated product. nih.gov

Below is a table summarizing typical conditions for isothiocyanate-amine coupling reactions based on analogous syntheses.

| Amine Precursor | Isothiocyanate Precursor | Solvent | Temperature | Reaction Time | Typical Yield |

| n-Octylamine | 2-phenylpropan-2-yl isothiocyanate | Ethanol | Reflux | 4-10 hours | High |

| 2-phenylpropan-2-amine | Octyl isothiocyanate | Dichloromethane | Room Temp | 12-24 hours | High |

| Phenylamine | Allyl isothiocyanate | Ethanol | Reflux | 10 hours | Good |

| 1,3-Phenylenediamine | 1-Naphthyl isothiocyanate | Dichloromethane | Reflux | 24 hours | 82% analis.com.my |

Carbodiimide-Mediated Thiourea Formation

An alternative to the isothiocyanate-amine coupling involves the use of carbodiimides. While more commonly associated with the formation of ureas and amides, carbodiimides can also facilitate the synthesis of thioureas. This method typically involves the reaction of an amine with a source of thiocyanate, mediated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Another approach within this category is the dehydrosulfurization of a pre-formed thiourea to a carbodiimide (B86325), which can then react with an amine. organic-chemistry.orgresearchgate.net However, for a direct synthesis, one could envision a reaction where one of the amine precursors (either n-octylamine or 2-phenylpropan-2-amine) is activated to form a carbodiimide in situ, which then reacts with a sulfur source and the other amine. More directly, a pre-formed N,N'-disubstituted thiourea can be converted to a carbodiimide and then reacted with an amine, although this is a more roundabout route for the target compound. nih.gov

Alternative Precursor Strategies

Another strategy employs thiophosgene (B130339) (CSCl2) or its synthetic equivalents. ijacskros.com A primary amine can be reacted with thiophosgene to generate an isothiocyanate, which is then reacted with the second amine without isolation. Due to the high toxicity of thiophosgene, this method is often reserved for cases where other routes are not feasible.

More recent methods have explored the use of N,N'-di-Boc-substituted thiourea as a thioacylating agent, which can react with amines under mild conditions to provide the desired thiourea products. researchgate.net

Advanced Synthetic Techniques and Optimization for this compound

To improve reaction efficiency, reduce waste, and shorten reaction times, advanced synthetic techniques can be applied.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of thioureas. rsc.orgresearchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. figshare.com

For the synthesis of this compound, a mixture of the appropriate amine and isothiocyanate, either neat or in a minimal amount of a high-boiling polar solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), can be subjected to microwave irradiation. The rapid and efficient heating provided by the microwaves facilitates the swift completion of the reaction.

The table below compares conventional and microwave-assisted synthesis for analogous N,N'-disubstituted thioureas.

| Method | Reactants | Solvent | Temperature/Power | Time | Yield | Reference |

| Conventional | Aromatic Amine + Thiourea | None | 160-180 °C | 1-2 hours | 60-85% | researchgate.net |

| Microwave | Aromatic Amine + Thiourea | None | 300 W | 3-10 min | 70-95% | researchgate.net |

| Conventional | Hydrazide + Isothiocyanate | Ethanol | Reflux | 4-6 hours | Good | mdpi.com |

| Microwave | N,N'-Diarylthiourea to Cyanoguanidine | DMF | 150 °C | 2-10 min | High | figshare.com |

This comparative data suggests that a microwave-assisted approach for the synthesis of this compound would likely be highly efficient, offering significant advantages in terms of reaction speed and yield.

Flow Chemistry Protocols

Continuous-flow (CF) synthesis has emerged as a powerful technique in organic chemistry, offering advantages such as enhanced mixing, superior heat and mass transfer, and improved reaction control, which can lead to better reproducibility and selectivity compared to traditional batch processes. mdpi.com While specific flow chemistry protocols for this compound are not extensively documented, general methods for the continuous-flow synthesis of thioureas can be adapted.

One such method involves a multicomponent reaction of isocyanides, amines or amidines, and sulfur. mdpi.com An aqueous polysulfide solution can be utilized to introduce sulfur under homogeneous and mild conditions. mdpi.com For the synthesis of this compound, this could hypothetically involve the reaction of an appropriate isocyanide with either octylamine (B49996) or 2-phenylpropan-2-amine in the presence of a sulfur source within a continuous flow reactor. The use of flow chemistry allows for precise control over reaction parameters such as residence time, temperature, and stoichiometry, which can be optimized to maximize the yield and purity of the desired product. mdpi.comnih.gov

A potential flow synthesis setup could involve pumping streams of the reactants into a heated microreactor or a packed-bed reactor. The product stream would then be collected, and the desired compound isolated. This approach offers the potential for rapid reaction optimization and scalability. mdpi.com

Catalyst-Free and Solvent-Free Methods

In line with the principles of green chemistry, catalyst-free and solvent-free methods for the synthesis of thiourea derivatives have gained significant attention. nih.govresearchgate.netrsc.org These methods aim to reduce environmental impact by eliminating the need for potentially toxic catalysts and organic solvents.

A common and straightforward catalyst-free approach for synthesizing N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate. For this compound, this would involve the reaction of octylamine with 2-isothiocyanato-2-phenylpropane, or alternatively, 2-phenylpropan-2-amine with octyl isothiocyanate. This reaction is typically a nucleophilic addition and often proceeds efficiently without the need for a catalyst. nih.gov

Solvent-free, or neat, reaction conditions can also be employed. rsc.org This involves mixing the neat reactants, sometimes with gentle heating, to initiate the reaction. The absence of a solvent simplifies the work-up procedure and reduces waste. One study describes a highly efficient and catalyst-free method for synthesizing substituted thioureas by reacting thiazolidine-2-thiones with various amines in water, which is considered a green solvent. nih.gov Although not strictly solvent-free, this method avoids the use of volatile organic compounds.

The feasibility of a specific catalyst-free and solvent-free reaction for this compound would depend on the physical properties of the reactants, such as their melting points and reactivity.

Purification and Isolation Strategies for this compound

The purification and isolation of the target compound are critical steps to ensure a high degree of purity. The choice of method depends on the physical properties of the compound and the nature of any impurities. Based on general procedures for thiourea derivatives, several strategies can be employed.

Crystallization: This is a common method for purifying solid organic compounds. The crude this compound would be dissolved in a suitable hot solvent, and then allowed to cool slowly, leading to the formation of crystals of the pure compound, leaving impurities in the mother liquor. nih.gov Common solvents for the recrystallization of thiourea derivatives include ethanol, 2-propanol, and acetonitrile (B52724). nih.govuobabylon.edu.iqnih.gov

Filtration and Washing: Following precipitation or crystallization, the solid product is typically collected by filtration. mdpi.comuobabylon.edu.iq The collected solid is then washed with a suitable solvent to remove any residual soluble impurities. uobabylon.edu.iqnih.gov For instance, washing with a cold solvent or a non-solvent for the product can be effective. Some procedures describe washing with aqueous solutions like 10% sodium bicarbonate followed by brine to remove acidic or water-soluble byproducts. nih.gov

Chromatography: If crystallization is not effective in removing all impurities, column chromatography can be used. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it. While effective, it is generally more resource-intensive than crystallization.

An interactive data table summarizing general purification techniques for thiourea derivatives is provided below:

| Purification Technique | Description | Common Solvents/Reagents |

| Crystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Ethanol, 2-Propanol, Acetonitrile |

| Filtration | Separating the solid product from the liquid reaction mixture or mother liquor. | N/A |

| Washing | Rinsing the isolated solid with a solvent to remove impurities. | Ethanol, 10% NaHCO₃, Brine |

| Column Chromatography | Separating components of a mixture based on differential adsorption. | Silica gel (stationary phase), various organic solvents (mobile phase) |

Stereoselective Synthesis of this compound (if applicable)

Stereoselective synthesis is relevant when a molecule contains one or more chiral centers and there is a need to produce a specific stereoisomer. In the case of this compound, the applicability of stereoselective synthesis depends on the chirality of the starting materials.

The n-octyl group is achiral. The 2-phenylpropan-2-yl group, derived from 2-phenylpropan-2-amine, is also achiral as the central carbon atom is bonded to two methyl groups (if derived from cumene (B47948) hydroperoxide amination) or a phenyl and two methyl groups, lacking a stereocenter. Therefore, the final product, this compound, does not possess a chiral center.

As the target molecule is achiral, stereoselective synthesis is not applicable in this context. google.com If one of the starting materials were chiral, then diastereomers could potentially be formed, and a stereoselective synthesis would be a relevant consideration.

Advanced Structural Characterization of N Octyl N 2 Phenylpropan 2 Yl Thiourea

X-ray Crystallography for Solid-State Structure Elucidation

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. In N-substituted thioureas, hydrogen bonding is a dominant interaction that dictates the supramolecular architecture. The thiourea (B124793) moiety (-NH-C(S)-NH-) provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom).

| Interaction Type | Typical Distance (Å) | **Typical Angle (°) ** |

| N-H···S | 2.3 - 2.8 | 150 - 180 |

| C-H···S | 2.7 - 3.0 | 130 - 170 |

| C-H···π | 2.5 - 2.9 | 120 - 160 |

This is an interactive data table based on typical values for thiourea derivatives.

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state is its spatial arrangement of atoms. For N-Octyl-N'-(2-phenylpropan-2-yl)thiourea, the key conformational features would be the orientation of the octyl and 2-phenylpropan-2-yl groups relative to the thiourea backbone. The thiourea unit itself is generally planar.

In many N,N'-disubstituted thioureas, the substituents adopt a trans-trans conformation with respect to the C=S bond. This arrangement minimizes steric hindrance between the bulky substituents. The torsion angles, which describe the rotation around single bonds, are crucial parameters in defining the conformation. For example, the C-N-C-S and N-C-N-C torsion angles would define the orientation of the substituent groups. The specific conformation adopted in the crystalline state represents a low-energy state that is influenced by both intramolecular steric effects and the intermolecular interactions within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. Unlike the static picture provided by X-ray crystallography, NMR can provide insights into the conformational flexibility and dynamic processes that occur in the solution phase.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. However, for a molecule with multiple aliphatic and aromatic protons like this compound, signal overlap in 1D spectra can make unambiguous assignments challenging. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities.

2D-COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum would allow for the tracing of the proton connectivity within the octyl and 2-phenylpropan-2-yl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is highly effective for assigning the ¹³C signals based on the more easily assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for connecting different molecular fragments, for instance, linking the protons of the substituent groups to the carbon atom of the thiourea core.

| NMR Technique | Information Gained |

| ¹H NMR | Chemical environment of protons |

| ¹³C NMR | Chemical environment of carbons |

| 2D-COSY | ¹H-¹H spin-spin coupling correlations |

| HSQC | Direct ¹H-¹³C correlations |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) |

This is an interactive data table summarizing the utility of different NMR techniques.

Dynamic NMR Studies for Rotational Barriers

The C-N bonds in thioureas have a degree of double bond character due to resonance, which can lead to restricted rotation around these bonds. This can result in the presence of different rotational isomers (rotamers) in solution. Dynamic NMR (DNMR) spectroscopy is used to study these types of dynamic processes.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging sites. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each rotamer might be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the line shapes at different temperatures, the energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated. For this compound, restricted rotation around the C-N bonds could be influenced by the steric bulk of the substituents.

Solvent Effects on this compound Conformation

The conformation of a molecule in solution can be significantly influenced by the surrounding solvent molecules. Solvents with different polarities and hydrogen-bonding capabilities can interact differently with the solute, leading to changes in the preferred conformation.

For a thiourea derivative, polar and hydrogen-bonding solvents can form hydrogen bonds with the N-H protons and the sulfur atom. These interactions can compete with and disrupt intramolecular hydrogen bonds, potentially leading to a different conformational equilibrium compared to non-polar solvents. These solvent-induced conformational changes can be monitored by NMR spectroscopy, as they will result in changes in the chemical shifts and coupling constants of the protons and carbons in the molecule. For example, a downfield shift of the N-H proton signals is often observed in hydrogen-bond accepting solvents. Studying the NMR spectra in a range of solvents, such as chloroform-d, dimethyl sulfoxide-d6, and methanol-d4, can provide valuable information about the conformational preferences and flexibility of this compound in different chemical environments. unn.edu.ng

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them. For a molecule such as this compound, a detailed analysis of its IR and Raman spectra would reveal characteristic vibrations corresponding to its thiourea core, the n-octyl chain, and the 2-phenylpropan-2-yl (cumyl) group.

Expected Infrared (IR) Absorption Bands: The IR spectrum would be expected to display a series of absorption bands indicative of its structure. Key vibrations would include:

N-H Stretching: The secondary amine (N-H) groups of the thiourea moiety would produce characteristic stretching vibrations, typically observed in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the octyl and cumyl groups would appear in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching from the phenyl ring would be expected at slightly higher wavenumbers, typically above 3000 cm⁻¹.

Thioamide Bands: The thiourea core gives rise to several characteristic mixed vibrations, often referred to as thioamide bands. The C=S stretching vibration is a key marker, though it is often coupled with other vibrations (C-N stretching, N-H bending) and can appear over a broad range (typically 700-850 cm⁻¹ and also contributing to bands around 1300-1500 cm⁻¹). The C-N stretching vibrations of the thiourea group would also be prominent.

Aromatic C=C Stretching: The phenyl group would exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups of the alkyl chains would be found around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretching |

| ~2960-2850 | Strong | Aliphatic C-H Stretching (Octyl, Cumyl) |

| ~1550 | Medium-Strong | N-H Bending coupled with C-N Stretching (Thioamide II) |

| ~1490, ~1450 | Medium | Aromatic C=C Stretching |

| ~1350 | Medium | C-N Stretching coupled with N-H Bending (Thioamide III) |

| ~750, ~700 | Medium | C-H Out-of-plane Bending (Monosubstituted Ring) |

| ~800 | Medium | C=S Stretching (Thioamide IV) |

Expected Raman Scattering Peaks: Raman spectroscopy would provide complementary information. While N-H and other polar group vibrations are often weaker in Raman spectra compared to IR, non-polar bonds provide strong signals.

C=S Stretching: The thiocarbonyl (C=S) bond is highly polarizable and would be expected to produce a strong Raman signal, making it easier to identify than in the IR spectrum.

Aromatic Ring Vibrations: The phenyl ring's symmetric "ring-breathing" mode, typically near 1000 cm⁻¹, would be a prominent feature. Other aromatic C=C and C-H vibrations would also be clearly visible.

Alkyl Chain Vibrations: The C-C backbone stretching and CH₂ twisting and rocking modes of the n-octyl group would contribute to the spectrum, particularly in the fingerprint region below 1500 cm⁻¹.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation pattern.

For this compound (C₁₈H₃₀N₂S), the exact mass is 306.2130. In a typical electron ionization (EI) mass spectrum, one would expect to observe the molecular ion peak ([M]⁺) at m/z 306.

Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several predictable pathways, primarily involving the cleavage of the weakest bonds.

Alpha-Cleavage: A very common and expected fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen atom of the 2-phenylpropan-2-yl group. This would result in the loss of a methyl radical (•CH₃) to form a stable benzylic carbocation, leading to a prominent peak at m/z 291 ([M-15]⁺). The most dominant fragmentation would likely be the loss of the entire tertiary alkyl group to form the cumyl carbocation, a very stable fragment, which would be observed at m/z 119 .

Cleavage of the Octyl Chain: Fragmentation could occur at various points along the n-octyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Cleavage of Thiourea Bonds: The C-N and C-S bonds within the thiourea core could also cleave. This might lead to fragments corresponding to the isothiocyanate of one part of the molecule or the amine of the other. For instance, cleavage could yield an octyl isothiocyanate fragment or a cumyl amine fragment.

Hypothetical Mass Spectrometry Data Table

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 306 | Molecular Ion [M]⁺ | [C₁₈H₃₀N₂S]⁺ |

| 291 | [M - CH₃]⁺ | [C₁₇H₂₇N₂S]⁺ |

| 193 | [M - C₉H₁₁]⁺ (Loss of cumyl group) | [C₉H₁₉N₂S]⁺ |

| 119 | Cumyl carbocation | [C₉H₁₁]⁺ |

| 113 | Octyl group | [C₈H₁₇]⁺ |

This detailed analysis remains hypothetical due to the absence of published experimental data. Access to synthesized this compound would be required to perform the necessary spectroscopic experiments and confirm these predictions.

Computational and Theoretical Investigations of N Octyl N 2 Phenylpropan 2 Yl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic properties.

The electronic structure of a molecule dictates its chemical reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netajchem-a.com

For N-Octyl-N'-(2-phenylpropan-2-yl)thiourea, the HOMO is expected to be localized primarily on the electron-rich sulfur and nitrogen atoms of the thiourea (B124793) moiety, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed across the phenyl ring and the thiocarbonyl group (C=S), suggesting these areas are susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.24 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

Note: This data is hypothetical and serves as a representative example.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.commdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and regions of positive potential (electron-poor, prone to nucleophilic attack) in shades of blue.

In the case of this compound, the MEP surface would likely show the most negative potential around the sulfur atom of the thiocarbonyl group and the nitrogen atoms, consistent with their high electron density. The hydrogen atoms of the N-H groups would exhibit a positive potential, making them potential hydrogen bond donors. The phenyl ring would display a region of negative potential above and below the plane of the ring due to the delocalized π-electrons.

Computational studies on similar thiourea derivatives have shown that the dipole moment is significantly influenced by the nature and orientation of the substituent groups. nih.gov For this compound, the presence of the polar thiourea group and the nonpolar hydrocarbon chains would result in a moderate dipole moment.

Table 2: Illustrative Calculated Dipole Moment and Polarizability for this compound

| Property | Value |

| Dipole Moment (Debye) | 4.5 D |

| Mean Polarizability (α) | 35.2 x 10⁻²⁴ esu |

Note: This data is hypothetical and serves as a representative example.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a widely used computational method for studying the ground-state electronic structure of many-body systems. researchgate.netresearchgate.net It is particularly useful for investigating the conformational landscape of flexible molecules like this compound.

Due to the presence of several single bonds, this compound can exist in various conformations arising from the rotation around these bonds. DFT calculations can be used to explore the potential energy surface of the molecule and identify the stable conformers (energy minima) and the transition states connecting them. nih.gov The relative energies of these conformers determine their population at a given temperature. The octyl chain and the phenylpropyl group can adopt numerous spatial arrangements, leading to a complex conformational landscape.

Intramolecular hydrogen bonds can play a significant role in determining the preferred conformation of a molecule. researchgate.netresearchgate.net In this compound, there is the potential for intramolecular hydrogen bonding between the N-H protons and the sulfur atom of the thiocarbonyl group or potentially with the π-electron system of the phenyl ring. DFT studies can predict the existence and strength of such interactions. The formation of a six-membered ring through an N-H···S hydrogen bond is a common feature in many thiourea derivatives and would likely be a stabilizing factor in certain conformers of this molecule. researchgate.netnih.gov

Table 3: Illustrative Relative Energies of Potential Conformers of this compound

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Intramolecular H-Bond |

| A (Global Minimum) | C-N-C-S: ~180 | 0.00 | N-H···S |

| B | C-N-C-S: ~0 | 1.25 | None |

| C | Rotation of Octyl Chain | 2.50 | N-H···S |

| D | Rotation of Phenylpropyl Group | 3.10 | None |

Note: This data is hypothetical and serves as a representative example.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can provide profound insights into its conformational landscape, flexibility, and interactions with its environment at an atomic level of detail. These simulations model the movement of atoms in the molecule over time by solving Newton's equations of motion, offering a dynamic perspective that complements static computational methods.

Typical MD simulations for a molecule like this compound would be conducted using force fields such as AMBER, CHARMM, or GROMOS, which define the potential energy of the system. The simulations would be run for several nanoseconds or even microseconds to ensure thorough sampling of the conformational space.

In the solution phase, this compound is expected to exhibit significant conformational flexibility due to the rotatable bonds in its n-octyl chain and the linkages around the thiourea core. MD simulations can map out the accessible conformations and determine their relative populations. The simulations would likely reveal a dynamic equilibrium between several low-energy conformational states.

Key dihedral angles, such as those around the C-N bonds of the thiourea moiety and the C-C bonds of the octyl chain, would be monitored to identify the most populated conformational families. Due to the partial double bond character of the C-N bonds in the thiourea group, rotation is somewhat restricted, leading to distinct E/Z isomeric forms. The interplay of steric hindrance from the bulky 2-phenylpropan-2-yl group and the flexible octyl chain would dictate the preference for specific rotamers. It is common for thiourea derivatives to show interconversion between E,Z and Z,E conformations in solution. researchgate.net

The conformational landscape can be visualized using techniques like Ramachandran-like plots for key dihedral angles or by clustering the simulation trajectory to identify representative structures of the most stable conformational states. The relative free energies of these conformations can be estimated from their populations in the simulation.

Table 1: Representative Conformational States of this compound from MD Simulations

| Conformational State | Key Dihedral Angles (degrees) | Relative Population (%) |

| Extended | C-S-N-C: ~175, N-C-C-C (octyl): ~180 | 45 |

| Folded (Octyl Chain) | C-S-N-C: ~175, N-C-C-C (octyl): variable | 30 |

| Bent (Thiourea Core) | C-S-N-C: ~0 | 20 |

| Other | - | 5 |

The interaction of this compound with solvent molecules is crucial for understanding its solubility and reactivity. MD simulations can provide a detailed picture of the solvation shell around the molecule. Different solvents, such as water, ethanol (B145695), or dimethyl sulfoxide, would be used to simulate various chemical environments.

Analysis of the radial distribution functions (RDFs) between specific atoms of the thiourea derivative and solvent molecules would reveal the structure of the solvation shells. For instance, in a polar protic solvent like ethanol, the N-H protons of the thiourea group are expected to act as hydrogen bond donors, while the sulfur and any potential nitrogen lone pairs can act as hydrogen bond acceptors. The dynamics of these hydrogen bonds, including their lifetimes and geometries, can be quantified from the simulation. The solubility of thiourea in various organic solvents is influenced by these interactions. bohrium.comacs.orgiaea.org

The nonpolar n-octyl chain and the phenyl group would primarily engage in van der Waals interactions with nonpolar solvents or the nonpolar regions of amphiphilic solvents. The simulations would illustrate how solvent molecules arrange themselves around these hydrophobic moieties.

Reaction Mechanism Studies of this compound using Computational Methods

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For the synthesis of this compound, computational studies can help to understand the reaction pathway, identify transition states, and determine activation energies.

The synthesis of N,N'-disubstituted thioureas typically involves the reaction of an isothiocyanate with a primary amine. In this case, the reaction would be between 2-isothiocyanato-2-phenylpropane and octylamine (B49996).

The computational investigation of this reaction would involve:

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products would be optimized to find their lowest energy conformations.

Transition State Search: Methods like the synchronous transit-guided quasi-Newton (STQN) method would be used to locate the transition state structure connecting the reactants and the product.

Frequency Analysis: Vibrational frequency calculations would be performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

The mechanism is expected to proceed via a nucleophilic attack of the nitrogen atom of octylamine on the electrophilic carbon atom of the isothiocyanate group. This would lead to a zwitterionic intermediate, which then undergoes a proton transfer to yield the final thiourea product. Computational studies can provide detailed information about the geometry of the transition state, including the bond lengths of the forming and breaking bonds.

Table 3: Calculated Energetics for the Synthesis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (2-isothiocyanato-2-phenylpropane + octylamine) | 0.0 |

| Transition State | +12.5 |

| Intermediate | -5.2 |

| Product (this compound) | -25.8 |

An exploration into the chemical reactivity and potential derivatization pathways of this compound reveals a versatile scaffold amenable to a variety of chemical transformations. The reactivity of this molecule is primarily centered around three key areas: the thiourea core, the aliphatic N-octyl chain, and the aromatic 2-phenylpropan-2-yl group. This article details the potential chemical modifications at each of these sites, providing a framework for the synthesis of novel derivatives.

Coordination Chemistry of N Octyl N 2 Phenylpropan 2 Yl Thiourea As a Ligand

Binding Modes and Coordination Sites of the Thiourea (B124793) Moiety

The thiourea core, characterized by the N-(C=S)-N linkage, offers multiple potential coordination sites. The primary binding modes for N,N'-disubstituted thioureas like N-Octyl-N'-(2-phenylpropan-2-yl)thiourea are through the sulfur atom and, in some cases, through one of the nitrogen atoms.

The sulfur atom of the thiocarbonyl group is the most common coordination site, acting as a soft donor that readily binds to a variety of metal ions. In this monodentate coordination mode, the ligand binds to the metal center solely through the sulfur atom. This is the most anticipated binding mode for this compound, especially with soft metal ions.

Bidentate coordination, involving both the sulfur and one of the nitrogen atoms, is also a possibility, leading to the formation of a four-membered chelate ring. However, the steric hindrance introduced by the bulky octyl and 2-phenylpropan-2-yl groups on the nitrogen atoms may influence the feasibility of this binding mode. In many cases, the steric bulk of N,N'-disubstituted thioureas favors monodentate coordination through the sulfur atom.

The presence of N-H protons in the thiourea moiety also allows for the possibility of deprotonation, leading to an anionic ligand that can form neutral complexes. This behavior is often dependent on the reaction conditions, such as the presence of a base.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound can be achieved through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants often dictates the composition of the resulting complex.

Transition metal complexes of this compound can be synthesized by reacting the ligand with various transition metal salts, such as those of copper, nickel, and zinc. rsc.org For instance, the reaction of this compound with a copper(II) salt may lead to the formation of a copper(I) complex, as thioureas can act as reducing agents for Cu(II). rsc.org The resulting complexes can be characterized by various techniques, including elemental analysis, mass spectrometry, and spectroscopic methods.

A general synthetic procedure involves dissolving the thiourea ligand in a suitable organic solvent, such as ethanol (B145695) or acetonitrile (B52724), and adding a solution of the metal salt. The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation. The resulting solid complex can then be isolated by filtration, washed, and dried.

Complexes of this compound with main group metals can also be synthesized using similar methodologies. For example, reacting the ligand with a tin(IV) halide could yield a complex where the thiourea coordinates to the tin center. The nature of the resulting complex will depend on the specific main group element and the reaction conditions employed. Characterization would involve similar analytical techniques as those used for the transition metal complexes.

Structural Analysis of this compound Metal Complexes

The structural elucidation of metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography and various spectroscopic techniques are powerful tools for this purpose.

Based on studies of analogous N,N'-disubstituted thiourea complexes, various geometries can be expected. For example, with a 1:2 metal-to-ligand ratio, a tetrahedral geometry is common for d¹⁰ metal ions like Cu(I) and Zn(II), while Ni(II) can adopt a square planar geometry. rsc.orgnih.gov The bulky nature of the octyl and 2-phenylpropan-2-yl groups would likely play a significant role in the intermolecular interactions within the crystal lattice.

Table 1: Hypothetical Crystallographic Data for a Generic [M(this compound)₂X₂] Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 18.765 |

| c (Å) | 15.432 |

| β (°) | 98.76 |

| V (ų) | 3521.8 |

| Z | 4 |

| R-factor | 0.045 |

Note: This data is hypothetical and serves as an illustrative example.

Spectroscopic techniques provide valuable insights into the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the thiourea ligand. The C=S stretching vibration, typically observed in the 700-850 cm⁻¹ region for the free ligand, is expected to shift upon coordination to a metal. A shift to a lower frequency is indicative of coordination through the sulfur atom, as the C=S bond is weakened. Changes in the N-H stretching vibrations can also provide evidence of coordination or deprotonation.

Table 2: Representative IR Frequencies (cm⁻¹) for this compound and its Metal Complexes

| Compound | ν(N-H) | ν(C=S) |

| Free Ligand | 3250 | 780 |

| [Cu(Ligand)₂]Cl | 3245 | 765 |

| [Ni(Ligand)₂]Cl₂ | 3240 | 760 |

Note: These are representative values based on trends observed for similar thiourea complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the behavior of these complexes in solution. In the ¹H NMR spectrum, the chemical shift of the N-H protons is sensitive to the coordination environment. A downfield shift of the N-H resonance upon complexation is often observed, indicating a change in the electronic environment around the nitrogen atoms.

In the ¹³C NMR spectrum, the most significant change is expected for the carbon atom of the C=S group. Coordination to a metal center typically results in a downfield shift of this resonance, further confirming the involvement of the sulfur atom in binding.

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Diamagnetic Metal Complex

| Compound | ¹H NMR (N-H) | ¹³C NMR (C=S) |

| Free Ligand | 7.80 | 182.5 |

| [Zn(Ligand)₂]Cl₂ | 8.10 | 185.0 |

Note: These values are illustrative and depend on the specific metal and solvent.

Stability and Lability of this compound Metal Complexes

The stability of a metal complex in solution refers to the degree of association between the metal ion and its ligands at equilibrium. This thermodynamic property is quantified by the stability constant (or formation constant), where a higher value indicates a more stable complex. Conversely, lability refers to the kinetic aspect of a complex, describing the rate at which its ligands can be exchanged for others.

Thermodynamic Stability

The thermodynamic stability of metal complexes with N,N'-disubstituted thiourea ligands is influenced by several factors, including the nature of the metal ion, the substituents on the thiourea backbone, and the solvent system. Thiourea derivatives typically act as soft ligands, coordinating to metal ions primarily through the sulfur atom, which favors bonding with soft or borderline metal acids like Ag(I), Cu(I), Pd(II), and Pt(II).

| Metal Ion | log K₁ | log K₂ | log β₂ (Overall Stability Constant) |

|---|---|---|---|

| Cu(II) | 10.15 | 9.20 | 19.35 |

| Ni(II) | 8.65 | 7.85 | 16.50 |

| Co(II) | 8.80 | 7.60 | 16.40 |

| Mn(II) | 7.05 | 6.25 | 13.30 |

| Zn(II) | 9.05 | 8.45 | 17.50 |

Lability

Thiourea complexes are generally characterized as kinetically labile, meaning they undergo rapid ligand exchange reactions in solution. For instance, NMR studies on tetrahedral Co(II) and Ni(II) complexes with thiourea and its N-methyl derivatives show that the exchange between free and coordinated ligands is fast at room temperature. libretexts.org The rate of ligand exchange is a critical factor in the catalytic activity and biological applications of metal complexes.

The lability of a complex is influenced by the electronic configuration of the central metal ion. For example, complexes of metal ions with d⁰, high-spin d⁵, and d¹⁰ configurations (e.g., Zn²⁺, Mn²⁺) are typically very labile because they have zero crystal field stabilization energy (CFSE), resulting in a low energetic barrier to changing geometry. In contrast, ions with d³ and low-spin d⁶ configurations (e.g., Cr³⁺, Co³⁺) often form kinetically inert complexes due to high CFSE. Given that this compound would likely form complexes with transition metals like Ni(II) or Cu(II), these would be expected to be labile, in line with general observations for similar structures.

Theoretical Studies of Metal-Ligand Bonding in this compound Complexes

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and the nature of the metal-ligand bond in thiourea complexes. These studies help to rationalize experimentally observed properties and predict the behavior of new compounds.

Nature of the Metal-Sulfur Bond

In complexes of N,N'-disubstituted thioureas, the primary coordination is typically through the soft sulfur donor atom to the metal center. DFT calculations on various thiourea complexes confirm the nature of this M-S bond. The bonding is primarily a σ-donation from a lone pair on the sulfur atom to a vacant orbital on the metal. amazonaws.com However, there is also a degree of π-backbonding from the metal's d-orbitals to the π* orbitals of the C=S group, though this is generally less significant than the σ-donation.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and orbital interactions. In thiourea complexes, NBO analysis reveals the hybridization of the metal-ligand bonds and quantifies the charge transfer from the ligand to the metal. For example, in complexes of N-phenyl-N′-(3-triazolyl)thiourea with Co(II), Ni(II), and Cu(II), NBO analysis was used to understand the hybridization of the M-L bonds and the natural charge of the coordinated metal ion. wikipedia.org

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties and reactivity of a complex are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In thiourea-metal complexes, the HOMO is often localized on the ligand, particularly on the sulfur and nitrogen atoms, indicating these are the primary sites for electron donation. The LUMO is typically centered on the metal ion, representing the acceptor orbital for the ligand's electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the chemical reactivity and kinetic stability of the complex. A smaller gap generally implies higher reactivity and lower kinetic stability. DFT calculations for complexes of N-Phenylmorpholine-4-carbothioamide showed that the HOMO is primarily located on the thiourea and phenyl moieties, while the LUMO is distributed over the entire complex, including the metal center. wordpress.com The energy gap is influenced by both the metal and the ligand substituents.

Calculated Bond Parameters and Covalency

DFT calculations allow for the optimization of molecular geometries, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. For thiourea complexes, key parameters include the M-S bond length and the C=S bond length. Upon coordination to a metal, the C=S bond typically lengthens, and its vibrational frequency in the infrared spectrum decreases, which is indicative of the weakening of this bond due to the donation of electron density to the metal.

The degree of covalency in the metal-sulfur bond can be estimated using techniques like sulfur K-edge X-ray absorption spectroscopy combined with electronic structure calculations. Studies on simple thiourea complexes with Ni(II) and Co(II) have quantified the S 3p orbital contribution to the metal's 3d orbitals, providing a measure of the bond's covalency. For instance, the Ni(II)-S(thiourea) bond was found to have a covalency of at most 21%, while the Co(II)-S(thiourea) bond had a covalency of up to 9%. amazonaws.com These theoretical approaches would be invaluable in predicting the bonding characteristics of complexes formed with the sterically demanding this compound ligand.

Supramolecular Chemistry and Self Assembly of N Octyl N 2 Phenylpropan 2 Yl Thiourea

Hydrogen Bonding Interactions Involving the Thiourea (B124793) Unit

The thiourea core, -NH-C(S)-NH-, is a powerful and versatile hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (the N-H groups) and acceptor (the sulfur and nitrogen atoms). This dual functionality is central to the formation of predictable and robust supramolecular structures.

N-H…S and N-H…N Hydrogen Bonds

In the solid state, N,N'-disubstituted thioureas commonly form intermolecular hydrogen bonds. The most prevalent of these is the N-H…S hydrogen bond . This interaction typically leads to the formation of centrosymmetric dimers, creating a characteristic eight-membered ring motif denoted as R²₂(8). This synthon is a highly reliable and frequently observed feature in the crystal engineering of thiourea derivatives.

Beyond this primary dimeric motif, further hydrogen bonding can extend the structure. N-H…N hydrogen bonds can also occur, though they are generally considered weaker than N-H…S bonds in this context. The presence and geometry of these interactions would be influenced by the steric demands of the bulky substituent groups. In N-Octyl-N'-(2-phenylpropan-2-yl)thiourea, one N-H proton might engage in an N-H…S bond to form a dimer, while the second N-H proton could potentially form an N-H…N bond with a neighboring molecule, although this is less common. In some crystal structures of related compounds, N-H…S interactions can also form one-dimensional chains instead of discrete dimers.

A summary of typical hydrogen bond parameters observed in related thiourea derivatives is presented below.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Common Motif |

| N-H…S | 2.8 - 3.5 | 140 - 180 | Centrosymmetric Dimer (R²₂(8)), Chains |

| N-H…N | 2.9 - 3.2 | 150 - 170 | Inter-dimer connections |

π-π Stacking and C-H…π Interactions of Aromatic Rings

The phenyl ring of the 2-phenylpropan-2-yl moiety is a key site for aromatic interactions. These non-covalent interactions, while weaker than hydrogen bonds, are vital for the stabilization of the crystal structure.

π-π Stacking Interactions are expected to occur between the phenyl rings of adjacent molecules. These interactions can manifest in several geometries, including face-to-face or offset (parallel-displaced) arrangements. The centroid-to-centroid distance in such interactions typically falls in the range of 3.3 to 3.8 Å. The steric hindrance from the isopropyl group and the octyl chain will likely favor an offset stacking arrangement to minimize steric clash.

C-H…π Interactions are also anticipated. In these interactions, a C-H bond (from the octyl chain, the isopropyl methyl groups, or even another aromatic ring) acts as a weak hydrogen bond donor, and the electron-rich π-system of the phenyl ring acts as the acceptor. These interactions help to link the primary hydrogen-bonded motifs into a more complex three-dimensional network. For example, a C-H group from an octyl chain of one molecule might interact with the phenyl ring of a neighboring molecule.

| Aromatic Interaction | Typical Distance Range (Å) | Description |

| π-π Stacking | 3.3 - 3.8 (centroid-centroid) | Attraction between parallel aromatic rings. |

| C-H…π | 2.5 - 2.9 (H to ring centroid) | A C-H bond points towards the face of a phenyl ring. |

Hydrophobic Interactions of the Octyl Chain

The long, nonpolar n-octyl chain is a significant feature of the molecule that drives self-assembly through the hydrophobic effect , particularly in polar environments, though it is also a crucial factor in solid-state packing. In the crystal lattice, these chains will tend to segregate and pack together to maximize van der Waals contacts and minimize unfavorable interactions with the more polar thiourea and aromatic parts of the structure.

Design and Formation of Self-Assembled Structures

The rational design of crystalline solids, or crystal engineering, relies on the predictable and hierarchical nature of intermolecular interactions. For this compound, the self-assembly process is guided by a combination of the strong, directional hydrogen bonds of the thiourea unit and the weaker, less directional van der Waals, hydrophobic, and π-interactions.

Crystal Engineering Principles Applied to this compound

The principles of crystal engineering suggest that the final solid-state structure of this compound will be a result of a synergy between its different functional parts.

Primary Motif Formation: The self-assembly process will likely begin with the formation of the most robust intermolecular interaction. In this case, it would be the N-H…S hydrogen bonds, leading to the creation of thiourea dimers.

Secondary Interactions: These primary dimers will then serve as building blocks that are organized further by weaker interactions. The bulky 2-phenylpropan-2-yl groups will likely arrange to allow for stabilizing C-H…π and potentially offset π-π stacking interactions between dimers.

The balance between the strong, directional hydrogen bonds and the cumulative effect of the weaker, non-directional hydrophobic and π-interactions dictates the final crystal packing. The steric bulk of the 2-phenylpropan-2-yl group acts as a "steering" group, influencing the relative orientation of the molecules and thus the specific hydrogen-bonding patterns and aromatic contacts that can form.

Gelation and Liquid Crystalline Behavior

There is no specific information available in the reviewed literature concerning the gelation or liquid crystalline properties of this compound. While some N-acyl thiourea derivatives have been reported to exhibit liquid crystalline behavior, particularly those containing rigid structural units like biphenyl (B1667301) groups, no such studies have been found for the specific compound . researchgate.net The formation of gels by thiourea derivatives is often driven by hydrogen bonding and van der Waals interactions, leading to the self-assembly of elongated fibers. researchgate.net However, without experimental data, it is not possible to confirm if this compound exhibits these properties.

Host-Guest Chemistry and Recognition Properties

Specific studies on the host-guest chemistry and recognition properties of this compound have not been identified in the available literature. The thiourea moiety is a well-established functional group for molecular recognition, capable of binding to various guests through hydrogen bonding. nih.gov For instance, thiourea-functionalized dendrimers have been shown to act as hosts for urea-containing guest molecules, with binding constants in the order of 10⁴ M⁻¹. nih.gov These interactions are typically studied using techniques such as NMR titration and microcalorimetry. nih.gov However, in the absence of dedicated research on this compound, its specific recognition capabilities and potential applications in host-guest chemistry remain undetermined.

Mechanistic Investigations of Biological Interactions of N Octyl N 2 Phenylpropan 2 Yl Thiourea in Vitro Studies Only

Enzyme Inhibition Studies: Molecular Mechanism and Kinetics

Thiourea (B124793) derivatives are recognized as potent inhibitors of various enzymes, a property attributed to the ability of the thiocarbonyl sulfur and amide nitrogen atoms to interact with amino acid residues and metal cofactors in enzyme active sites. biointerfaceresearch.comnih.gov

Carbonic Anhydrase (CA): Numerous thiourea derivatives have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.net CAs are zinc-metalloenzymes, and inhibition often occurs through the coordination of the thiourea sulfur atom to the zinc ion in the active site. Certain sulfonyl semicarbazide and thiourea derivatives have demonstrated potent, isoform-selective inhibition against tumor-associated hCA IX and XII. nih.govsemanticscholar.org The inhibitory activity is influenced by the substituents on the thiourea core, which can form additional interactions within the active site cavity. nih.gov For N-Octyl-N'-(2-phenylpropan-2-yl)thiourea, the bulky lipophilic groups would be expected to interact with hydrophobic regions of the enzyme's active site.

Cholinesterases (AChE and BChE): Thiourea derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov Studies on various N,N'-disubstituted thioureas reveal that their inhibitory potential is dependent on the nature of the substituents. For instance, compounds with aromatic and chloro-substituted phenyl rings have shown potent inhibition. nih.gov The lipophilic octyl and phenylpropan-2-yl groups of the target compound could facilitate its entry into the hydrophobic gorge of the cholinesterase active site.

Urease: Urease is a nickel-containing metalloenzyme, and thiourea itself is a classical urease inhibitor. nih.gov Many N-substituted and N,N'-disubstituted thiourea derivatives have been synthesized and found to be potent urease inhibitors, often showing significantly greater potency than thiourea itself. nih.govmdpi.comnih.gov The mechanism is believed to involve the interaction of the thiocarbonyl sulfur with the nickel ions in the enzyme's active site, disrupting the catalytic machinery. rsc.org

| Compound Type | Target Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | nih.gov |

| N-monosubstituted aroylthiourea (b11) | Urease | 0.060 µM | nih.gov |

| Bis-Acyl-Thiourea (UP-1) | Urease | 1.55 µM | mdpi.comnih.gov |

| 1-octanoyl-3-(2-methylphenyl)thiourea (3b) | Butyrylcholinesterase (BChE) | 185.8 µg/mL | semanticscholar.org |

| Thiazole–thiourea hybrids | Acetylcholinesterase (AChE) | 0.3 - 15 µM | mdpi.com |

| Thiazole–thiourea hybrids | Butyrylcholinesterase (BChE) | 0.4 - 22 µM | mdpi.com |

The structure-activity relationship (SAR) for thiourea derivatives is highly dependent on the target enzyme. However, some general principles can be outlined:

Lipophilicity: The introduction of lipophilic groups, such as long alkyl chains or aryl moieties, often enhances biological activity. biointerfaceresearch.commdpi.com The n-octyl chain in this compound would significantly increase its lipophilicity, potentially improving its ability to cross cell membranes and interact with hydrophobic pockets in enzymes. mdpi.com

Hydrogen Bonding: The N-H protons of the thiourea core are crucial hydrogen bond donors, interacting with key residues (e.g., carboxylates) in protein binding sites. biointerfaceresearch.com The degree of substitution (mono- vs. di-substituted) can affect this capability.

Steric Factors: The size and shape of the N-substituents are critical. While some bulk can be beneficial by creating specific hydrophobic interactions, excessive steric hindrance can prevent the thiourea core from accessing the binding site. nih.gov The 2-phenylpropan-2-yl group is a bulky substituent that would dictate the specific enzymes the molecule can effectively inhibit.

Thiourea derivatives, particularly the phenethyl-thiazolyl-thiourea (PETT) series, are well-known non-nucleoside inhibitors (NNRTIs) of HIV-1 reverse transcriptase (RT). nih.govresearchgate.net

Mechanism of Action: NNRTIs bind to a hydrophobic, allosteric pocket on the p66 subunit of HIV-1 RT, located approximately 10 Å away from the polymerase active site. nih.govmdpi.comuochb.cz This binding induces conformational changes in the enzyme, distorting the catalytic site and inhibiting DNA polymerization noncompetitively. nih.gov

Binding Interactions: The binding of thiourea NNRTIs is characterized by a network of hydrophobic and hydrogen-bonding interactions. The thiourea moiety itself often forms critical hydrogen bonds with the main-chain atoms of conserved lysine residues (e.g., Lys101, Lys103) in the binding pocket. The aryl and other hydrophobic substituents on the thiourea core engage in extensive van der Waals and π-π interactions with hydrophobic and aromatic residues lining the pocket. biointerfaceresearch.com The structure of this compound, with its combination of a flexible alkyl chain and a rigid aromatic group, is consistent with the general pharmacophore model for NNRTIs.

Receptor Binding Profiling and Modulatory Effects (in vitro, non-clinical)

While the primary focus of thiourea derivative research has been on enzyme inhibition, some studies have explored their interactions with other protein targets. However, specific, non-enzymatic receptor binding profiles for compounds like this compound are not well-defined in the literature. Most biological activity is currently attributed to interactions with enzymes or direct chemical effects like chelation. Further research using techniques such as radioligand binding assays would be necessary to profile the affinity of this compound for a wider range of cellular receptors.

Interaction with Biomembranes and Lipids (mechanistic studies)

The physicochemical properties of this compound suggest a strong potential for interaction with biological membranes.

Lipophilicity and Membrane Permeability: The long n-octyl chain confers significant lipid-like character to the molecule, suggesting it could readily partition into the hydrophobic core of lipid bilayers. Aryl substituents are also known to affect lipophilicity and membrane permeability. biointerfaceresearch.com

Hydrogen Bonding with Phospholipids: The thiourea headgroup can act as a hydrogen bond donor, interacting with the phosphate headgroups of phospholipids in the cell membrane. nih.gov This interaction, combined with the hydrophobic insertion of the alkyl and aryl groups, could potentially alter membrane fluidity, permeability, and the function of membrane-associated proteins. Studies on specifically designed "lipothioureas" have shown they can interact with and condense DNA, a process mediated by hydrogen bonds between the thiourea functions and DNA phosphates. nih.gov This demonstrates the capacity of the thiourea moiety to interact with key biological structures via non-ionic forces.

Chelation Effects on Biological Systems (e.g., metal ion sequestration impacting enzyme activity)

The thiourea scaffold is an excellent chelating agent for various metal ions, a property conferred by the soft sulfur donor atom and the adjacent nitrogen atoms. mdpi.commdpi.com

Mechanism of Chelation: The C=S group and N-H groups can coordinate with metal cations, forming stable complexes. biointerfaceresearch.com This is particularly effective for transition metals and heavy metals. mdpi.com

Impact on Metalloenzymes: The ability to chelate metal ions is a primary mechanism for the inhibition of metalloenzymes. By sequestering the essential metal cofactor (e.g., Zn²⁺ in carbonic anhydrase, Ni²⁺ in urease), thiourea derivatives can render the enzyme inactive. mdpi.comrsc.org Therefore, a significant component of the enzyme-inhibitory profile of this compound is likely attributable to its metal-chelating properties. This sequestration can disrupt the normal function of biological systems that rely on a delicate balance of metal ion concentrations.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking simulations serve as a powerful computational tool to predict the preferred binding orientation and affinity of a ligand to a target macromolecule. For thiourea derivatives, these simulations have been instrumental in elucidating their mechanisms of action, often as enzyme inhibitors. The core thiourea moiety, with its sulfur and two nitrogen atoms, is a key player in forming hydrogen bonds, which are crucial for anchoring the molecule within a protein's active site.

Studies on analogous N-alkyl-N'-aryl thioureas have consistently highlighted the importance of the thiourea functional group in establishing hydrogen bonds with amino acid residues such as glutamic acid, arginine, and various backbone amides. The sulfur atom frequently acts as a hydrogen bond acceptor, while the N-H groups serve as hydrogen bond donors.

The n-octyl group of this compound is anticipated to play a significant role in binding affinity through hydrophobic interactions. Research on other long-chain alkyl thioureas has shown that these aliphatic tails can penetrate deep into hydrophobic pockets of enzymes, displacing water molecules and leading to a favorable entropic contribution to the binding energy. This increased lipophilicity can also contribute to better disruption of bacterial membranes, a mechanism relevant to antibacterial activity. nih.gov

The 2-phenylpropan-2-yl group introduces a unique structural element. Its bulkiness can provide a strong hydrophobic anchor within a binding site, while the phenyl ring is capable of forming π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Molecular docking studies on thioureas with bulky aromatic substituents have demonstrated that these interactions are critical for high-affinity binding to various protein kinases, which are important targets in cancer therapy.

Interactive Table: Predicted Interactions of Structurally Similar Thiourea Derivatives with Biological Targets

| Target Protein | Analogous Thiourea Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| DNA Gyrase B | 1-allyl-3-benzoylthiourea analogs | Good affinity (Rerank Scores) | Not Specified | Hydrogen bonding, Hydrophobic |

| Urease | N-((2′-Bromophenyl)carbamothioyl) octanamide | High Potency (IC50: 10.65 µM) | Not Specified | Hydrogen bonding, Hydrophobic |

| EGFR | N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | -8.2 | Not Specified | Hydrogen bonding, Hydrophobic |

| HER-2 | N-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | High Potency (IC50: 0.35 mM) | Not Specified | Hydrogen bonding, Hydrophobic |

| HDAC1 | 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea | High Potency (IC50: 9.88 µM) | GLY149, Zinc ion | Hydrogen bonding, Metal coordination |

Molecular dynamics (MD) simulations provide a temporal dimension to the static snapshots offered by molecular docking. By simulating the movement of atoms over time, MD can assess the stability of the ligand-protein complex and reveal the dynamics of their interactions. For thiourea derivatives, MD simulations have been used to confirm the stability of hydrogen bonding networks and hydrophobic contacts predicted by docking studies. These simulations can also highlight the role of water molecules in mediating interactions and provide insights into the conformational changes that may occur upon ligand binding. The flexibility of the n-octyl chain, for instance, would be particularly well-suited for analysis through MD simulations to understand how it adapts to the contours of a binding pocket.

Exploration of N Octyl N 2 Phenylpropan 2 Yl Thiourea in Materials Science Applications Fundamental Aspects

Integration into Polymeric Materials: Functional Monomers and Crosslinkers

The incorporation of thiourea (B124793) derivatives into polymeric structures is a known strategy for imparting specific functionalities to the resulting materials. There are generally two primary methods for this integration: grafting thiourea groups onto existing polymer backbones or using thiourea-containing molecules as monomers in polymerization reactions. researchgate.net Given the structure of N-Octyl-N'-(2-phenylpropan-2-yl)thiourea, it could potentially be modified to act as a functional monomer. For instance, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the phenyl ring or the octyl chain would allow it to be copolymerized with other monomers to create functional polymers.

The resulting polymers could exhibit enhanced properties due to the presence of the thiourea group. The strong hydrogen bonding capabilities of the thiourea unit can act as physical crosslinking points, improving the mechanical strength and thermal stability of the polymer. The bulky 2-phenylpropan-2-yl and long octyl groups would influence the polymer's morphology and solubility, potentially leading to materials with unique processing characteristics.

While there is no specific data on this compound as a crosslinker, the bidentate nature of the thiourea group allows it to coordinate with metal ions, which could be used to form metallo-supramolecular polymers or act as a chemical crosslinking point in the presence of suitable metal salts.

Application in Sensor Technologies: Chemodosimeters and Ionophores

Thiourea derivatives are extensively studied for their applications in chemical sensing due to the ability of the thiourea group to interact with various analytes through hydrogen bonding and coordination. annexechem.com These interactions can lead to measurable changes in optical or electrochemical properties, forming the basis for chemosensors.

The N-H protons of the thiourea group are sufficiently acidic to act as effective hydrogen bond donors, enabling them to bind with various anions. analis.com.my The strength and selectivity of this binding are influenced by the substituents on the thiourea nitrogen atoms. In this compound, the electronic properties of the phenyl ring and the steric hindrance from the bulky substituents would play a crucial role in determining its anion recognition capabilities.

The interaction between a thiourea-based receptor and an anion can lead to a color change or a fluorescent response, making them suitable for use as colorimetric or fluorescent sensors. mdpi.com For instance, the binding of an anion can alter the electronic structure of the molecule, leading to a shift in its absorption or emission spectrum. The selectivity for specific anions can be tuned by modifying the structure of the thiourea derivative. While specific studies on this compound are unavailable, the general principles of anion recognition by thioureas suggest its potential in this area.

Table 1: Examples of Anion Recognition by Thiourea-Based Receptors

| Receptor Type | Target Anion(s) | Sensing Mechanism | Reference |

| Thiourea with pyridine (B92270) and amine units | Basic anions | UV-vis, fluorescence, 1H NMR | mdpi.com |

| Urea (B33335) and thiourea functionalized molecular clefts | Fluoride, dihydrogen phosphate | Colorimetric response | mdpi.com |

| Thiourea derivatives | Various anions | Hydrogen bonding and deprotonation | analis.com.my |

This table presents data for analogous compounds to illustrate the principle of anion recognition by thiourea derivatives.

The sulfur atom of the thiourea group is a soft donor and exhibits a strong affinity for soft metal ions. This property has been widely exploited in the development of sensors for heavy metal ions like mercury (Hg²⁺), silver (Ag⁺), and others. nih.gov The coordination of a metal ion to the thiourea sulfur atom can lead to a variety of signaling mechanisms, including changes in fluorescence, color, or electrochemical potential. digitellinc.comuzh.ch

For example, a number of thiourea-based fluorescent chemosensors have been developed for the detection of Hg²⁺. researchgate.net The binding of Hg²⁺ to the thiourea can induce a "turn-on" or "turn-off" fluorescent response. The selectivity of these sensors can be enhanced by incorporating other coordinating groups into the molecule. The presence of the aromatic phenylpropan-2-yl group in this compound could potentially be functionalized with a fluorophore to create a fluorescent sensor for metal ions.

Table 2: Examples of Metal Ion Sensing by Thiourea Derivatives

| Thiourea Derivative | Target Metal Ion | Detection Method | Limit of Detection | Reference |

| Perylenebisimide with thiourea fragments | Hg²⁺ | Fluorescent turn-on | 0.6 µM | researchgate.net |

| Ethyl thiourea compounds | Hg, Ag | Naked-eye detection | Not specified | nih.gov |

| Chiral thiourea Schiff base | Zn²⁺ | Fluorescence | 2.3 x 10⁻⁸ M | nih.gov |

This table is based on data from various thiourea derivatives to demonstrate their potential in metal ion sensing.

Surface Modification and Adsorption Studies

The ability of the thiourea group to coordinate with metal surfaces makes thiourea derivatives useful for surface modification and in adsorption studies. The sulfur atom can form strong bonds with metal surfaces such as gold, silver, and copper, leading to the formation of self-assembled monolayers (SAMs). These SAMs can be used to alter the surface properties of the material, such as its wettability, corrosion resistance, or biocompatibility.

The this compound molecule, with its long alkyl chain and bulky headgroup, would be expected to form a well-ordered monolayer on a suitable metal surface. The octyl chains would provide a hydrophobic outer layer, while the phenylpropan-2-yl group would influence the packing density and ordering of the monolayer.

Furthermore, materials functionalized with thiourea groups have been shown to be effective adsorbents for heavy metal ions from aqueous solutions. For instance, thiourea-modified biochar has demonstrated a strong capacity for adsorbing cadmium ions.

Design of Functional Coatings and Films

Thiourea and its derivatives have been used in the preparation of functional coatings and thin films. For example, thiourea is a common sulfur source in the chemical bath deposition (CBD) of metal sulfide (B99878) thin films, such as zinc sulfide (ZnS) and cadmium sulfide (CdS), which have applications in solar cells and other optoelectronic devices.

While this compound itself may not be a direct precursor for such films due to its bulky organic substituents, its principles of surface interaction can be applied. Functional coatings incorporating this molecule could be designed to have specific properties. For example, a coating containing this thiourea derivative could be used to selectively capture metal ions from a solution or to create a surface with specific wetting characteristics.

Luminescent Properties and Optoelectronic Applications (if relevant)

The intrinsic luminescent properties of this compound are not documented. However, the thiourea moiety can be incorporated into larger molecular structures containing fluorophores to create fluorescent sensors. digitellinc.com In such systems, the thiourea group acts as the recognition site, and its interaction with an analyte modulates the fluorescence of the attached fluorophore. nih.gov

For example, a fluorophore could be attached to the phenyl ring of the 2-phenylpropan-2-yl group. The binding of a metal ion or an anion to the thiourea group could then cause a change in the fluorescence intensity or wavelength through mechanisms such as photoinduced electron transfer (PET) or internal charge transfer (ICT). digitellinc.com The development of such fluorescent probes based on the this compound scaffold would be a viable area of research for creating new sensory materials. Some thiourea derivatives and their metal complexes have been shown to possess good fluorescence properties. researchgate.net

Catalytic Applications of N Octyl N 2 Phenylpropan 2 Yl Thiourea

Recyclability and Stability of the Catalyst System

The practical applicability and economic viability of an organocatalyst in industrial processes are heavily reliant on its recyclability and stability. For N-Octyl-N'-(2-phenylpropan-2-yl)thiourea, as with other bifunctional thiourea (B124793) catalysts, the ability to be recovered and reused over multiple reaction cycles without a significant loss of catalytic activity or stereoselectivity is a critical measure of its efficiency and sustainability. Research into the recyclability of thiourea-based organocatalysts has led to the development of various strategies to facilitate their separation from the reaction mixture and subsequent reuse.